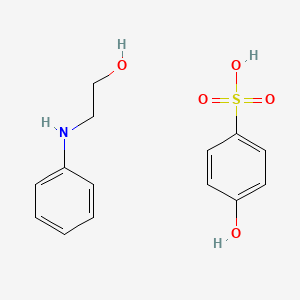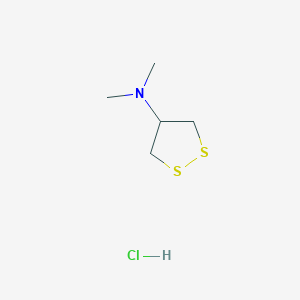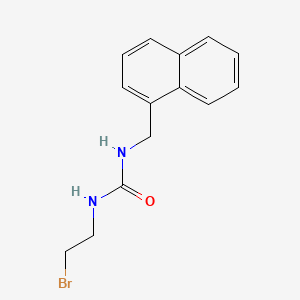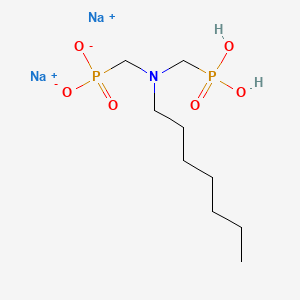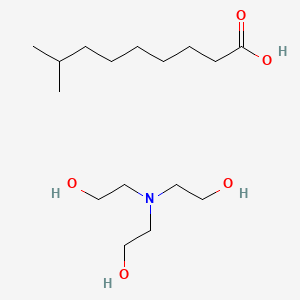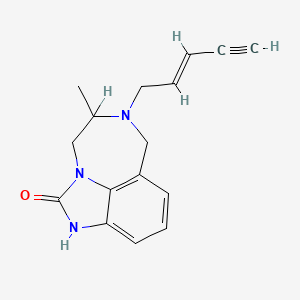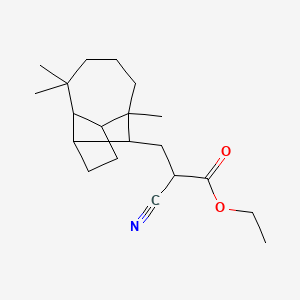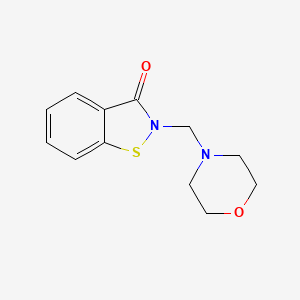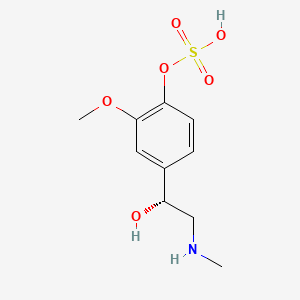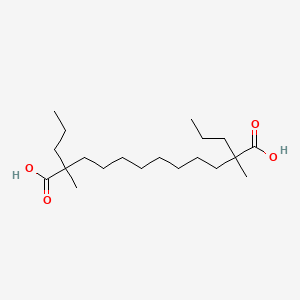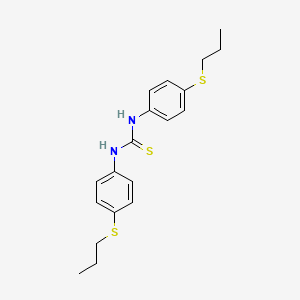
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt is a complex organic compound with a unique structure that includes xanthylium as the core, substituted with dimethylphenyl and sulfophenyl groups. This compound is known for its vibrant color properties and is often used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt typically involves multiple steps:
Formation of the Xanthylium Core: The xanthylium core is synthesized through a series of condensation reactions involving phenolic compounds and aldehydes under acidic conditions.
Substitution with Dimethylphenyl Groups:
Sulfonation: The final step involves the sulfonation of the phenyl ring, which is carried out using sulfuric acid or other sulfonating agents to introduce the sulfophenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the xanthylium core, converting it to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
The major products formed from these reactions include various substituted xanthylium derivatives, quinones, and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of colored materials, including textiles and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and emit light. The molecular targets include various cellular components that interact with the compound’s chromophore, leading to changes in their optical properties. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: Another xanthylium-based dye with similar applications in staining and photodynamic therapy.
Fluorescein: A dye with comparable optical properties but different chemical structure.
Eosin Y: Used in similar biological staining applications but has a different core structure.
Uniqueness
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt is unique due to its specific substitution pattern, which imparts distinct optical properties and reactivity compared to other xanthylium derivatives. Its sulfonated phenyl group enhances its solubility in aqueous environments, making it particularly useful in biological and industrial applications.
Propiedades
Número CAS |
60275-11-8 |
|---|---|
Fórmula molecular |
C35H30N2O4S |
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
2-[3-(2,6-dimethylanilino)-6-(2,6-dimethylphenyl)azaniumylidenexanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C35H30N2O4S/c1-21-9-7-10-22(2)34(21)36-25-15-17-27-30(19-25)41-31-20-26(37-35-23(3)11-8-12-24(35)4)16-18-28(31)33(27)29-13-5-6-14-32(29)42(38,39)40/h5-20,36H,1-4H3,(H,38,39,40) |
Clave InChI |
XECPZCIPBHMXQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=CC=C5C)C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


